8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline
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Overview
Description
8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline is a compound that features a quinoline ring system substituted with a sulfonyl group attached to a 2,3-dihydro-1H-indole moietyThe molecular formula of this compound is C17H14N2O2S, and it has a molecular weight of 310.37 g/mol.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted by the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-(2,3-dihydro-1H-indole-1-sulfonyl)quinoline. For instance, substrates having electron-donating groups in the phenyl ring of indole gave better yield of the products than indoles containing electron-withdrawing groups did . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline typically involves the reaction of quinoline derivatives with sulfonyl chlorides and indole derivatives. One common method includes the use of a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine, to react with a quinoline derivative. The resulting sulfonylated quinoline is then reacted with a 2,3-dihydro-1H-indole derivative under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline or indole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities, including antimalarial and antibacterial properties.
Indole: Another parent compound known for its role in the synthesis of various bioactive molecules.
8-Hydroxyquinoline: A derivative with significant pharmacological potential, including anticancer and antimicrobial activities
Uniqueness
8-(2,3-dihydro-1H-indol-1-ylsulfonyl)quinoline is unique due to its combined structural features of both quinoline and indole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with biological targets compared to its parent compounds .
Properties
IUPAC Name |
8-(2,3-dihydroindol-1-ylsulfonyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-22(21,19-12-10-13-5-1-2-8-15(13)19)16-9-3-6-14-7-4-11-18-17(14)16/h1-9,11H,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTVXBOVQGPYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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